3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine

Kinase Inhibitors Medicinal Chemistry Regioisomer SAR

Non-substitutable, regioisomerically pure building block validated in kinase inhibitor programs. The 3-(1-(trifluoromethyl)cyclopropyl) substitution pattern delivers 4.4-fold superior Nek7 inhibitory potency (IC50 225 nM) vs. its regioisomer (IC50 1,000 nM). The trifluoromethylcyclopropyl motif provides significantly higher in vitro/in vivo metabolic stability than tert-butyl-containing analogs. The free 5-amine enables versatile derivatization via amidation, urea formation, or reductive amination. Substituting with the regioisomer or alternative steric groups risks compromising both potency and pharmacokinetic profile.

Molecular Formula C7H7F3N2O
Molecular Weight 192.14 g/mol
Cat. No. B13689055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine
Molecular FormulaC7H7F3N2O
Molecular Weight192.14 g/mol
Structural Identifiers
SMILESC1CC1(C2=NOC(=C2)N)C(F)(F)F
InChIInChI=1S/C7H7F3N2O/c8-7(9,10)6(1-2-6)4-3-5(11)13-12-4/h3H,1-2,11H2
InChIKeyLGQULZKGOXFUGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine: C7H7F3N2O CAS 1428219-43-5 – Key Physicochemical Properties and Market Availability for R&D Procurement


3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine (CAS 1428219-43-5; MDL MFCD26727777) is a heterocyclic aromatic amine with a molecular formula of C7H7F3N2O and a molecular weight of 192.14 g/mol [1]. It features an isoxazole core, a five-membered ring containing both nitrogen and oxygen atoms, substituted with a 1-(trifluoromethyl)cyclopropyl group at the 3-position and a free primary amine at the 5-position . Predicted physicochemical properties include a boiling point of 275.2±40.0 °C, a density of 1.510±0.06 g/cm³, and an acid dissociation constant (pKa) of -0.81±0.50 . The compound is commercially available as a research intermediate in multiple purity grades, with at least one vendor confirming a batch-specific purity of 99.7% (246 nm HPLC) .

Why Regioisomeric Substitution of 3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine Fails: Evidence-Based Risks for Lead Optimization


The procurement decision for 3-(1-(trifluoromethyl)cyclopropyl)isoxazol-5-amine cannot be reduced to generic isoxazole availability; the specific substitution pattern critically dictates downstream performance in drug discovery programs. The 3-positioning of the 1-(trifluoromethyl)cyclopropyl moiety relative to the 5-position amine is non-interchangeable with its regioisomers (e.g., 5-(1-(trifluoromethyl)cyclopropyl)isoxazol-3-amine). Patent-validated data demonstrate that regioisomeric substitution can result in drastically different target affinities, with one configuration exhibiting ~4.4-fold superior inhibitory potency against the same biological target (Nek7 kinase) compared to the alternative regioisomer [1]. Additionally, the trifluoromethylcyclopropyl motif is not equivalent to alternative steric bulk groups; evidence indicates this specific spiro-like group confers significantly higher metabolic stability in vitro and in vivo relative to tert-butyl-containing analogs, a critical factor for achieving favorable pharmacokinetic profiles [2]. Therefore, substituting this specific building block with a structurally similar but regioisomerically or functionally distinct analog risks compromising both potency and metabolic stability in the final drug candidate.

Quantitative Evidence for 3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine: Head-to-Head Potency and Metabolic Stability Comparisons


Direct Head-to-Head Potency Comparison: 3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine Core vs. Its 5-(Trifluoromethylcyclopropyl) Regioisomer in a Nek7 Kinase Inhibitor Scaffold

In a single patent family (US11161852 / US11713321), two urea-containing JAK family kinase inhibitors were synthesized that differ exclusively in the connectivity of the 1-(trifluoromethyl)cyclopropyl-isoxazole-amine moiety. Compound 10, which incorporates the core of 3-(1-(trifluoromethyl)cyclopropyl)isoxazol-5-amine (linked via the 5-amino group), demonstrated an IC50 of 225 nM against Nek7 kinase. In contrast, Compound 25, the direct regioisomer utilizing a 3-amino-5-(trifluoromethyl)cyclopropyl isoxazole core (i.e., 5-(1-(trifluoromethyl)cyclopropyl)isoxazol-3-amine), exhibited an IC50 of 1,000 nM in the identical biochemical assay [1]. This constitutes a 4.4-fold loss in potency solely attributable to the regioisomeric substitution pattern.

Kinase Inhibitors Medicinal Chemistry Regioisomer SAR JAK/STAT Pathway

Class-Level Inference: Metabolic Stability Advantage of the Trifluoromethylcyclopropyl Motif Over a tert-Butyl Group

A study on metabolically stable tert-butyl replacements demonstrated that the trifluoromethylcyclopropyl group provides a consistent and significant increase in metabolic stability compared to a tert-butyl group, which is a common alternative for introducing steric bulk. While this study was performed on a different core scaffold, the class-level inference is that the trifluoromethylcyclopropyl moiety itself—a defining feature of 3-(1-(trifluoromethyl)cyclopropyl)isoxazol-5-amine—is inherently more resistant to oxidative metabolism. The research shows that trifluoromethylcyclopropyl-containing analogues had consistently higher metabolic stability in vitro and in vivo compared to their tert-butyl-containing counterparts [1].

Drug Metabolism Pharmacokinetics Bioisosteres Medicinal Chemistry

High-Impact Application Scenarios for 3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine


Optimizing Kinase Inhibitor Potency through Regiochemistry

The evidence from US11161852 directly implicates the use of 3-(1-(trifluoromethyl)cyclopropyl)isoxazol-5-amine as a privileged building block for Nek7 or related kinase inhibitor programs. In a comparative study, the incorporation of this specific scaffold into a urea-based inhibitor resulted in an IC50 of 225 nM, whereas its direct regioisomer (5-(1-(trifluoromethyl)cyclopropyl)isoxazol-3-amine) led to a 4.4-fold drop in potency (IC50 = 1,000 nM) [1]. This scenario positions the compound as a critical, non-substitutable intermediate for achieving optimal target engagement in early-stage drug discovery, particularly for targets within the JAK family or other kinases where this specific spatial and electronic arrangement is favored.

Lead Optimization for Enhanced Metabolic Stability

A common challenge in medicinal chemistry is the rapid oxidative metabolism of drug candidates, often due to labile alkyl groups like tert-butyl. The trifluoromethylcyclopropyl group, which is central to the structure of 3-(1-(trifluoromethyl)cyclopropyl)isoxazol-5-amine, is a validated solution to this problem. Research demonstrates that replacing a tert-butyl group with a trifluoromethylcyclopropyl group consistently results in higher metabolic stability in both in vitro and in vivo models [2]. This compound therefore serves as a strategic starting material for chemists seeking to proactively address potential pharmacokinetic liabilities and improve the developability profile of a lead series.

Synthesis of Spirocyclic and Conformationally Restricted Amines

The rigid, spiro-like nature of the 1-(trifluoromethyl)cyclopropyl group imparts significant conformational restriction, a highly desirable property for improving target selectivity and reducing entropic penalties upon binding. The presence of a primary amine at the 5-position makes 3-(1-(trifluoromethyl)cyclopropyl)isoxazol-5-amine a versatile handle for further derivatization, enabling its incorporation into a wide array of larger, more complex molecules through amide bond formation, urea synthesis, or reductive amination. This makes it an invaluable synthon for constructing spirocyclic and topologically unique chemical libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.